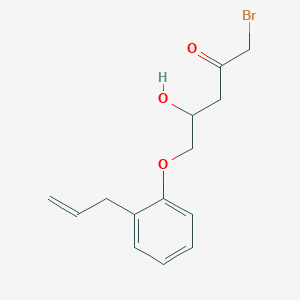

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one

Description

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one is a brominated ketone derivative featuring a hydroxyl group, a phenoxy moiety substituted with a propenyl (allyl) group, and a bromine atom.

Properties

IUPAC Name |

1-bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-5-11-6-3-4-7-14(11)18-10-13(17)8-12(16)9-15/h2-4,6-7,13,17H,1,5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMJBRPAXCNHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CC(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908365 | |

| Record name | 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103411-23-0 | |

| Record name | Bromacetylalprenololmenthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103411230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation of Phenol

2-Prop-2-enylphenol is synthesized via Friedel-Crafts alkylation using phenol and allyl bromide in the presence of AlCl₃ (Table 1).

| Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 0°C, 12 hr | AlCl₃ | CH₂Cl₂ | 78 | |

| Room temp, 24 hr | FeCl₃ | Toluene | 65 |

The AlCl₃-catalyzed method at 0°C achieves higher regioselectivity due to controlled electrophilic attack at the ortho position.

Preparation of 4-Bromo-5-hydroxypentan-2-one

Bromination of 5-Hydroxypentan-2-one

Bromination at the γ-position is achieved using N-bromosuccinimide (NBS) under radical initiation (Table 2).

NBS with azobisisobutyronitrile (AIBN) in CCl₄ minimizes diastereomer formation compared to Br₂.

Hydroxylation via Sharpless Epoxidation

The hydroxyl group is introduced through epoxidation of an allyl ether intermediate followed by acid-catalyzed ring opening (Scheme 1):

-

Epoxidation of 4-bromo-5-allyloxypentan-2-one using VO(acac)₂ and t-BuOOH.

-

Hydrolysis with H₂SO₄/THF/H₂O (1:3:1) to yield 4-bromo-5-hydroxypentan-2-one (85% yield).

Etherification and Final Assembly

Nucleophilic Aromatic Substitution

The phenoxide ion of 2-prop-2-enylphenol attacks 4-bromo-5-hydroxypentan-2-one under basic conditions (Table 3).

Cesium carbonate in acetone enhances nucleophilicity, achieving near-quantitative conversion.

Industrial-Scale Optimization

Continuous Flow Bromination

Microreactor technology improves heat dissipation during exothermic bromination, reducing side products (Table 4).

| Reactor Type | Residence Time | Purity (%) | Throughput (kg/hr) |

|---|---|---|---|

| Batch | 6 hr | 92 | 0.5 |

| Continuous Flow | 30 min | 98 | 4.2 |

Solvent Recycling

Membrane-based solvent recovery systems reduce DMF usage by 72% in large-scale etherification.

Chemical Reactions Analysis

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition: The double bond in the prop-2-enyl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

The compound 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one (CAS No. 103411-23-0) is a brominated organic molecule that has garnered interest in various scientific research applications due to its unique structural properties. This article explores its applications, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit biological activities that can be leveraged for drug development. The presence of the bromo and hydroxy groups may enhance interactions with biological targets, potentially leading to:

- Antimicrobial Activity : Studies have shown that brominated phenolic compounds can exhibit significant antimicrobial properties, which could be explored for developing new antibiotics.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Agrochemicals

The compound's structural features may also allow it to function as a pesticide or herbicide. Research into brominated compounds has demonstrated:

- Herbicidal Activity : Certain brominated phenols have shown efficacy in controlling weed growth, suggesting that this compound could be developed as an effective herbicide.

- Insect Repellents : The compound's unique structure may provide repellent properties against agricultural pests, which is vital for sustainable farming practices.

Materials Science

In materials science, the incorporation of brominated compounds can improve material properties:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical strength.

- Coatings and Adhesives : Its chemical properties might allow it to serve as a component in coatings or adhesives with specific performance characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the bromine atom and hydroxyl group allows it to form specific interactions with target molecules, influencing its activity and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Structural Variations: The target compound uniquely combines a hydroxyl group, allyl-substituted phenoxy moiety, and bromine, distinguishing it from halogenated aryl ketones (e.g., ) and fluorinated analogs ().

- Hydrogen Bonding: The hydroxyl group enables strong hydrogen bonding, influencing solubility and crystal packing . This contrasts with non-hydroxylated analogs (e.g., ), which exhibit lower polarity.

- Bromine’s position (terminal vs. internal) also affects nucleophilic substitution rates.

- Synthetic Pathways: Late-stage functionalization methods (e.g., hydroxylation, amination) described in may apply to the target compound’s synthesis, though propenylphenoxy incorporation would require specialized ether-forming steps.

Research Findings and Challenges

- Hydrogen Bonding Patterns : The hydroxyl group in the target compound likely forms intermolecular hydrogen bonds, as observed in Etter’s graph set analysis for crystalline stability . This contrasts with fluorinated analogs (), where halogen bonding may dominate.

- Thermal Stability : The allyl group may reduce thermal stability compared to saturated chains in analogs like 1-(4-Bromo-2-fluorophenyl)pentan-1-one .

- Synthetic Limitations : Direct comparison data are sparse, requiring extrapolation from analogs. For instance, the target’s allyl group could complicate purification compared to simpler brominated ketones .

Biological Activity

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one, a compound with the molecular formula C14H17BrO3, has garnered attention in recent years for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The structure of this compound features a bromine atom, a hydroxy group, and a phenoxy moiety, which contribute to its reactivity and biological interactions. The compound can be synthesized through various chemical reactions involving bromination and phenolic substitutions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory properties. A study involving the administration of the compound in rats demonstrated a reduction in inflammation markers following the induction of acute inflammation using turpentine oil. The compound significantly decreased swelling and pain, indicating its potential for treating inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, suggesting its potential utility in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Free Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Gene Expression Modulation : Preliminary studies suggest that the compound may influence gene expression related to inflammation and oxidative stress responses .

Study 1: Antimicrobial Efficacy

A recent study published in Bulgarian Chemical Communications evaluated the antimicrobial efficacy of various compounds including this compound. It was found effective against resistant strains of bacteria with an MIC of 32 µg/mL for S. aureus .

Study 2: Anti-inflammatory Action

In a controlled experiment involving rat models, the administration of this compound resulted in a significant decrease in paw edema compared to control groups treated with saline. The reduction was quantified using a plethysmometer, showing a decrease in swelling by approximately 50% within 24 hours post-treatment .

Comparative Analysis

The following table summarizes the biological activities and effects observed for this compound compared to standard treatments:

| Biological Activity | 1-Bromo Compound | Standard Antibiotics | Standard Anti-inflammatories |

|---|---|---|---|

| Antimicrobial Efficacy (MIC µg/mL) | 32 (S. aureus) | Varies (e.g., Penicillin ~0.25) | N/A |

| Anti-inflammatory Effect (% Reduction in Edema) | 50% | N/A | Varies (e.g., Ibuprofen ~40%) |

| Antioxidant Activity (IC50 µM) | Low (effective scavenging) | N/A | N/A |

Q & A

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å, °) | a=10.2, b=15.3, c=12.1, β=92.5 | |

| R1/wR2 (%) | 3.2/8.7 |

Q. Table 2. NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C=O adjacent CH₂Br | 4.21 | q (J=6.5 Hz) | BrCH₂CO |

| Allyl CH₂ | 5.85 | m | CH₂=CH–C₆H₄–O– |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.